![molecular formula C14H20O4 B14497630 Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate CAS No. 64201-23-6](/img/structure/B14497630.png)
Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate is an organic compound belonging to the ester family Esters are known for their pleasant aromas and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate typically involves the esterification of 4-[4-(2-hydroxyethoxy)phenyl]butanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 4-[4-(2-hydroxyethoxy)phenyl]butanoic acid and ethanol.
Reduction: The ester can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Hydrolysis: 4-[4-(2-hydroxyethoxy)phenyl]butanoic acid and ethanol.
Reduction: The corresponding alcohol, 4-[4-(2-hydroxyethoxy)phenyl]butanol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate involves its interaction with various molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis in biological systems, releasing the active acid form, which can interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-phenylbutanoate: Lacks the hydroxyethoxy group, making it less hydrophilic.
Ethyl 4-[4-(methoxy)phenyl]butanoate: Contains a methoxy group instead of a hydroxyethoxy group, affecting its reactivity and solubility.
Ethyl 4-[4-(2-methoxyethoxy)phenyl]butanoate: Similar structure but with a methoxyethoxy group, altering its chemical properties.
Uniqueness
Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate is unique due to the presence of the hydroxyethoxy group, which enhances its hydrophilicity and potential for hydrogen bonding. This makes it more versatile in various chemical and biological applications compared to its analogs.
Properties
CAS No. |
64201-23-6 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate |
InChI |
InChI=1S/C14H20O4/c1-2-17-14(16)5-3-4-12-6-8-13(9-7-12)18-11-10-15/h6-9,15H,2-5,10-11H2,1H3 |
InChI Key |
ZQMZTWKNVHKLMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



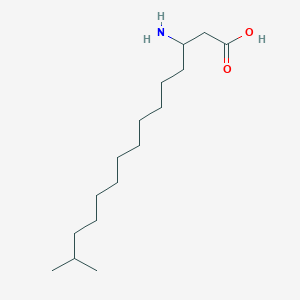
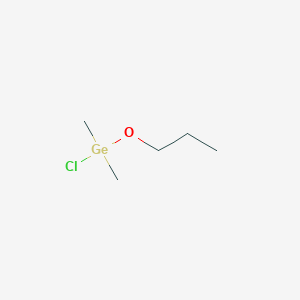
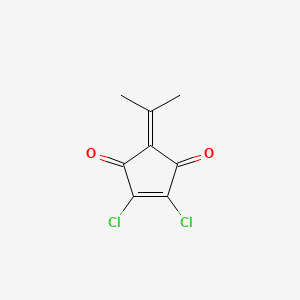
![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)
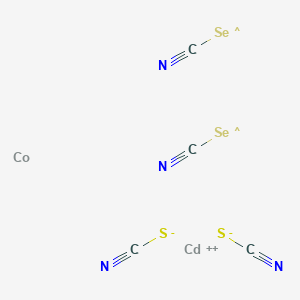

![1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane](/img/structure/B14497587.png)
![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)
![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)
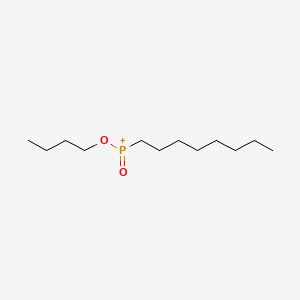
![2-[Benzyl(methyl)amino]ethanol;hydrobromide](/img/structure/B14497626.png)

![(Bicyclo[3.3.1]nonan-1-yl)acetic acid](/img/structure/B14497633.png)
